(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride
Overview
Description
“(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2O. It has a molecular weight of 237.13 . The compound is typically in the form of a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O.2ClH/c1-2-8(6-10-4-1)12-9-3-5-11-7-9;;/h1-2,4,6,9,11H,3,5,7H2;2*1H . This indicates that the compound contains a pyrrolidine ring attached to a pyridine ring via an oxygen atom.
Chemical Reactions Analysis
While specific chemical reactions involving “(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride” are not available, it’s worth noting that pyrrolidine derivatives are versatile scaffolds in drug discovery. They can undergo various chemical reactions to yield biologically active compounds .
Physical And Chemical Properties Analysis
“(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride” is a white solid . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.
Scientific Research Applications
Pyrrolidine Chemistry and Applications
Pyrrolidines, including compounds like (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, play a crucial role in medicinal chemistry and industry. These heterocyclic organic compounds exhibit various biological effects and are utilized in medicine, potentially as dyes or agrochemical substances. The study of pyrrolidines and their synthesis, such as in [3+2] cycloadditions, is pivotal for advancing science and creating valuable compounds (Żmigrodzka et al., 2022).
Pyrrole and Pyrrolidine Derivatives in Biological Molecules
Pyrrole and its derivatives form the backbone of essential biological molecules like heme and chlorophyll. The aromatic character and extensive electron delocalization make pyrrole systems unique. Pyrrolidinones, closely related to pyrrolidines, are vital for their use as intermediates, wetting agents, and solvents with low toxicity, indicating the broad application of pyrrolidine derivatives in various industrial and medicinal contexts (Anderson & Liu, 2000).
Synthesis of Pyrrolidine Derivatives
The synthesis of pyrrolidine derivatives, like 3-(pyrrolidin-1-yl)piperidine, shows the significance of these compounds in medicinal chemistry. Novel methods for synthesizing these compounds, such as through the catalytic hydrogenation of pyrrolylpyridine, highlight the ongoing research and development in the field, emphasizing the importance of pyrrolidine structures in developing new pharmaceuticals (Smaliy et al., 2011).
Pyrrolidine-Based Films and Polymers
Pyrrolidine derivatives have applications in creating highly stable, flexible films that are electrically conducting, indicating their potential in electronics and material sciences. The development of pyrrolidine-based polymers with unique properties like thermal stability further underscores the material application of these compounds in various industries (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Pyrrolidine in Drug Design and Synthesis
Pyrrolidine structures are integral in drug design, offering scaffolds for creating compounds with antimicrobial, antiarrhythmic, and antihypertensive effects. The synthesis of novel pyrrolidine derivatives and exploring their biological activities against various bacteria and health conditions show the pharmaceutical relevance of these compounds (Bogdanowicz et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-[(3S)-pyrrolidin-3-yl]oxypyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;;/h1-3,5,8,10H,4,6-7H2;2*1H/t8-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFDMDXPWYTJMB-JZGIKJSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=CC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736641 | |
Record name | 2-{[(3S)-Pyrrolidin-3-yl]oxy}pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride | |
CAS RN |
1029715-21-6 | |
Record name | 2-{[(3S)-Pyrrolidin-3-yl]oxy}pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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